Cas no 491852-44-9 (2-bromo-1,5-difluoro-3-methoxy-benzene)
2-bromo-1,5-difluoro-3-methoxy-benzene Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-1,5-difluoro-3-methoxy-benzene
- IQMKRBVZNZJPQC-UHFFFAOYSA-N
- 2-Bromo-3,5-difluoroanisole
- 2-Bromo-1,5-difluoro-3-methoxyl-benzene
- 2-methoxy-4,6-difluorobromobenzene
- MFCD22414748
- 491852-44-9
- SY252793
- SCHEMBL5019923
- AC9852
-
- MDL: MFCD22414748
- Inchi: 1S/C7H5BrF2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3
- InChI Key: IQMKRBVZNZJPQC-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CC=1OC)F)F
Computed Properties
- Exact Mass: 221.94918g/mol
- Monoisotopic Mass: 221.94918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 9.2Ų
2-bromo-1,5-difluoro-3-methoxy-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017153-250mg |
2-Bromo-3,5-difluoroanisole |
491852-44-9 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A013017153-500mg |
2-Bromo-3,5-difluoroanisole |
491852-44-9 | 97% | 500mg |
$855.75 | 2023-09-01 | |
| Alichem | A013017153-1g |
2-Bromo-3,5-difluoroanisole |
491852-44-9 | 97% | 1g |
$1564.50 | 2023-09-01 | |
| eNovation Chemicals LLC | D589401-5g |
2-bromo-1,5-difluoro-3-methoxybenzene |
491852-44-9 | 95% | 5g |
$1100 | 2024-08-03 | |
| eNovation Chemicals LLC | D779578-1g |
2-Bromo-3,5-difluoroanisole |
491852-44-9 | 95% | 1g |
$670 | 2024-07-20 | |
| eNovation Chemicals LLC | Y0995982-5g |
2-bromo-1,5-difluoro-3-methoxybenzene |
491852-44-9 | 95% | 5g |
$1900 | 2024-08-02 | |
| Enamine | EN300-761040-1.0g |
2-bromo-1,5-difluoro-3-methoxybenzene |
491852-44-9 | 1.0g |
$706.0 | 2023-03-17 | ||
| Enamine | EN300-761040-2.5g |
2-bromo-1,5-difluoro-3-methoxybenzene |
491852-44-9 | 2.5g |
$1462.0 | 2023-03-17 | ||
| Enamine | EN300-761040-5.0g |
2-bromo-1,5-difluoro-3-methoxybenzene |
491852-44-9 | 5.0g |
$1852.0 | 2023-03-17 | ||
| Enamine | EN300-761040-10.0g |
2-bromo-1,5-difluoro-3-methoxybenzene |
491852-44-9 | 10.0g |
$2329.0 | 2023-03-17 |
2-bromo-1,5-difluoro-3-methoxy-benzene Suppliers
2-bromo-1,5-difluoro-3-methoxy-benzene Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-bromo-1,5-difluoro-3-methoxy-benzene
2-Bromo-1,5-Difluoro-3-Methoxy-Benzene: A Comprehensive Overview
The compound 2-bromo-1,5-difluoro-3-methoxy-benzene (CAS No. 491852-44-9) is a halogenated aromatic compound with a unique structure that makes it highly valuable in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom at the 2-position, two fluorine atoms at the 1 and 5 positions, and a methoxy group at the 3-position on the benzene ring. The combination of these substituents imparts distinct chemical properties, making it a versatile building block in organic synthesis.
Recent studies have highlighted the importance of halogenated aromatic compounds in drug discovery and material science. The bromine atom in 2-bromo-1,5-difluoro-3-methoxy-benzene serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This property is particularly useful in synthesizing complex molecules with high precision. The fluorine atoms at the 1 and 5 positions contribute to the compound's stability and reactivity, while the methoxy group at the 3-position introduces electron-donating effects, enhancing its compatibility with various reaction conditions.
The synthesis of 2-bromo-1,5-difluoro-3-methoxy-benzene typically involves multi-step processes that require precise control over reaction conditions. Researchers have explored various methodologies to optimize its production, including electrophilic substitution reactions and directed metallation strategies. These advancements have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.
In terms of applications, 2-bromo-1,5-difluoro-3-methoxy-benzene has found extensive use in the pharmaceutical industry as an intermediate for synthesizing bioactive molecules. Its ability to undergo multiple substitution reactions allows chemists to construct diverse frameworks with tailored pharmacological properties. For instance, recent studies have demonstrated its utility in developing anti-inflammatory agents and anticancer drugs.
Moreover, this compound has shown promise in material science as a precursor for advanced polymers and coatings. The presence of multiple halogen atoms enables the formation of strong intermolecular bonds, which are crucial for achieving high thermal stability and mechanical strength in polymer systems. Its application in electronic materials is also being explored due to its ability to modulate electrical properties through controlled substitution patterns.
The environmental impact of 2-bromo-1,5-difluoro-3-methoxy-benzene has been a subject of recent research interest. Studies have focused on understanding its degradation pathways under various environmental conditions to ensure sustainable practices in its production and use. Efforts are being made to develop eco-friendly synthesis routes that minimize waste generation and reduce energy consumption.
In conclusion, 2-bromo-1,5-difluoro-3-methoxy-benzene (CAS No. 491852-44-9) stands out as a critical intermediate in organic synthesis with wide-ranging applications across multiple industries. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative chemical compounds with enhanced functionality.
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